[(Z)-[(1-acetylpiperidin-4-yl)-(5-fluoro-2-hydroxyphenyl)methylidene]amino] acetate
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Overview
Description
[(Z)-[(1-acetylpiperidin-4-yl)-(5-fluoro-2-hydroxyphenyl)methylidene]amino] acetate is a complex organic compound that features a piperidine ring, a fluorinated phenol, and an acetate group
Preparation Methods
The synthesis of [(Z)-[(1-acetylpiperidin-4-yl)-(5-fluoro-2-hydroxyphenyl)methylidene]amino] acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Derivative: The piperidine ring is acetylated to form 1-acetylpiperidin-4-yl acetate.
Introduction of the Fluorinated Phenol: The 5-fluoro-2-hydroxyphenyl group is introduced through a nucleophilic substitution reaction.
Condensation Reaction: The final step involves a condensation reaction between the acetylpiperidine derivative and the fluorinated phenol to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
[(Z)-[(1-acetylpiperidin-4-yl)-(5-fluoro-2-hydroxyphenyl)methylidene]amino] acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents, altering the compound’s properties.
Scientific Research Applications
[(Z)-[(1-acetylpiperidin-4-yl)-(5-fluoro-2-hydroxyphenyl)methylidene]amino] acetate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting neurological disorders.
Biological Research: The compound’s interactions with various biological targets make it useful in studying cellular pathways and mechanisms.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [(Z)-[(1-acetylpiperidin-4-yl)-(5-fluoro-2-hydroxyphenyl)methylidene]amino] acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and fluorinated phenol moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
[(Z)-[(1-acetylpiperidin-4-yl)-(5-fluoro-2-hydroxyphenyl)methylidene]amino] acetate can be compared with other piperidine derivatives and fluorinated phenols:
1-acetylpiperidin-4-yl acetate: This compound lacks the fluorinated phenol group, making it less versatile in biological applications.
5-fluoro-2-hydroxyphenyl derivatives: These compounds do not have the piperidine ring, which may reduce their efficacy in certain pharmacological contexts.
Properties
Molecular Formula |
C16H19FN2O4 |
---|---|
Molecular Weight |
322.33 g/mol |
IUPAC Name |
[(Z)-[(1-acetylpiperidin-4-yl)-(5-fluoro-2-hydroxyphenyl)methylidene]amino] acetate |
InChI |
InChI=1S/C16H19FN2O4/c1-10(20)19-7-5-12(6-8-19)16(18-23-11(2)21)14-9-13(17)3-4-15(14)22/h3-4,9,12,22H,5-8H2,1-2H3/b18-16- |
InChI Key |
OZILBVTVQBXLTN-VLGSPTGOSA-N |
Isomeric SMILES |
CC(=O)N1CCC(CC1)/C(=N/OC(=O)C)/C2=C(C=CC(=C2)F)O |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=NOC(=O)C)C2=C(C=CC(=C2)F)O |
Origin of Product |
United States |
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